molecular formula C22H18N2 B1313025 1-Trityl-1H-pyrazole CAS No. 95163-43-2

1-Trityl-1H-pyrazole

Cat. No. B1313025
CAS RN: 95163-43-2
M. Wt: 310.4 g/mol
InChI Key: DZMNGSPDNIVJMT-UHFFFAOYSA-N
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Description

1-Trityl-1H-pyrazole is a chemical compound with the molecular formula C22H18N2 . It has a molecular weight of 310.4 and is a white to yellow solid .


Synthesis Analysis

There are several methods for synthesizing pyrazole derivatives. One method involves the condensation of α, β -unsaturated aldehydes/ketones with hydrazine . Another method involves the use of catalyst H3 [PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . The products were characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 1-Trityl-1H-pyrazole consists of 22 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

1-Trityl-1H-pyrazole is a white to yellow solid . It has a molecular weight of 310.4 . The compound is stored at room temperature .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Pyrazole derivatives have a wide range of biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Methods : The synthesis of pyrazole derivatives involves diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results : The results of these syntheses have led to a variety of pyrazole derivatives that have shown significant biological activities .

Pyrazole Derivatives in Organic Synthesis

  • Field : Organic Synthesis
  • Application : Pyrazole derivatives have been found to have intriguing applications in organic synthesis, where they act as both a directing and transforming group .
  • Methods : The synthesis of these derivatives involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
  • Results : The results of these syntheses have led to a variety of pyrazole derivatives that have shown several potential applications .

Pyrazole Derivatives in Anticancer Research

  • Field : Anticancer Research
  • Application : Some pyrazole derivatives have been considered as potential anticancer agents .
  • Methods : The synthesis of these derivatives involves the reaction of phenylhydrazin and different chalcones .
  • Results : The results of these syntheses have led to a series of 1,3,5-triaryl-1H-pyrazole derivatives .

Pyrazole Derivatives in Agro-Chemical Industry

  • Field : Agro-Chemical Industry
  • Application : Pyrazole derivatives are found in a huge library of heterocyclic compounds that envelop promising agro-chemical potencies .
  • Methods : The synthesis of these derivatives involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
  • Results : The results of these syntheses have led to a variety of pyrazole derivatives that have shown several potential applications .

Pyrazole Derivatives in Fluorescent Research

  • Field : Fluorescent Research
  • Application : Pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising fluorescent potencies .
  • Methods : The synthesis of these derivatives involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
  • Results : The results of these syntheses have led to a variety of pyrazole derivatives that have shown several potential applications .

Safety And Hazards

1-Trityl-1H-pyrazole is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Pyrazole derivatives, including 1-Trityl-1H-pyrazole, continue to be a focus of research due to their wide range of applications. Future research may focus on finding new and improved applications for these compounds .

properties

IUPAC Name

1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-4-11-19(12-5-1)22(24-18-10-17-23-24,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMNGSPDNIVJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432360
Record name 1-Trityl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trityl-1H-pyrazole

CAS RN

95163-43-2
Record name 1-Trityl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
LJK Cook, R Kearsey, JV Lamb, EJ Pace, JA Gould - Tetrahedron Letters, 2016 - Elsevier
… We attempted to employ a number of substrates under Suzuki coupling conditions with 4-bromo-1-trityl-1H-pyrazole (1) and 4-bromo-3,5-dimethyl-1-trityl-1H-pyrazole (2) including 1,4-…
Number of citations: 6 www.sciencedirect.com
Y Usami, Y Tatsui, H Yoneyama, S Harusawa - Molecules, 2020 - mdpi.com
… 4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole (2c): white powder; mp 189–190 C; 1 H-NMR (400 MHz, CDCl 3 ): δ 1.90 (4H, br t, J = 6.5 Hz, -NCH 2 CH 2 -), 2.99 (4H, t, J = 6.5 Hz, -NCH 2 CH 2 …
Number of citations: 9 www.mdpi.com
L Emami, Z Faghih, K Zomorodian, M Behrooz… - Medicinal Chemistry …, 2022 - Springer
… Among them, compounds 4-nitro-1-trityl-1H-pyrazole (P 2 ) and 5-cyclopropyl-2-trityl-2H-pyrazol-3-ylamine (P 4 ) which bearing pyrazole ring, had the most antifungal activities (MIC 50 …
Number of citations: 1 link.springer.com
Y Usami, R Watanabe, Y Fujino, M Shibano… - Chemical and …, 2012 - jstage.jst.go.jp
… 4-Iodo-1-trityl-1H-pyrazole (4a) was prepared from commercially available pyrazole (2) via 4-iodo-1H-pyrazole (3) following our previous work10,12,13) (Chart 1). Compound 4a was …
Number of citations: 11 www.jstage.jst.go.jp
J Yu, X Sun, X Xu, C Zhang, X He - Applied Catalysis B: Environmental, 2019 - Elsevier
Conjugated microporous polymers (CMPs) are an emerging class of promising photocatalysts because of their large specific surface areas and adjustable optical band gaps. To avoid …
Number of citations: 83 www.sciencedirect.com
C Escolástico, M Blanco, RM Claramunt… - The Open Organic …, 2008 - benthamopen.com
The synthesis under MW irradiation without solvent of 19 pyrazoles, of which only 8 were known, is described. They bear C-methyl groups and trityl, diphenylmethyl and benzyl groups …
Number of citations: 9 benthamopen.com
WY Gao, R Cai, T Pham, KA Forrest, A Hogan… - Chemistry of …, 2015 - ACS Publications
… -1-trityl-1H-pyrazole and 3,5-bis(methoxycarbonyl)-phenylboronic acid were synthesized by the procedures reported in the literatures. (30) The mixture of 4-bromo-1-trityl-1H-pyrazole (…
Number of citations: 75 pubs.acs.org
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
… The resulting solid was collected and washed with iPE to give 4-bromo-1-trityl-1H-pyrazole 26 (9.00 g, 71%) as a solid: 1 H NMR (CDCl 3 ) δ 7.07−7.23 (6H, m), 7.23−7.42 (9H, m), 7.38 (…
Number of citations: 118 pubs.acs.org
BE Blass, PJ Chen, JC Gordon - Medicinal Chemistry Research, 2022 - Springer
… The 4-bromo-1-trityl-1H-pyrazole, 4-aminophenylboronic acid pinacol ester (4.48 g, 20.42 mmol, 1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.5 g) and potassium phosphate …
Number of citations: 0 link.springer.com
Y Usami, A Kohno, H Yoneyama, S Harusawa - Molecules, 2018 - mdpi.com
… 5-Allyl-4-allyloxy-1-trityl-1H-pyrazole (4a): Colorless crystals (CH 2 Cl 2 ); mp 110–114 C; IR (film) v max 1578 (C=C), 1492 (C=C), 1445 (C=C) cm −1 ; 1 H-NMR (500 MHz, CDCl 3 ): δ …
Number of citations: 7 www.mdpi.com

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